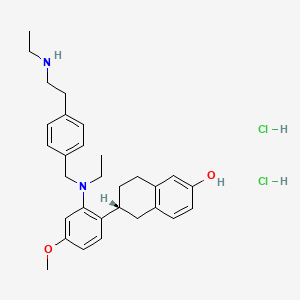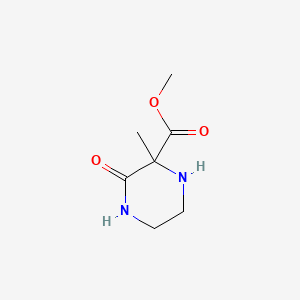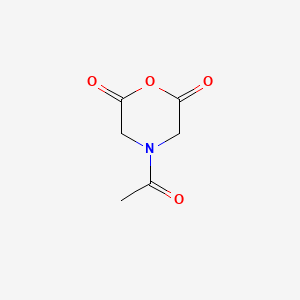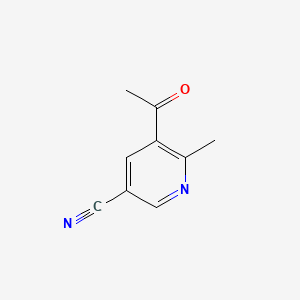
Elacestrant dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エラセストラント塩酸塩は、非ステロイド系小分子であり、エストロゲン受容体拮抗薬です。主にエストロゲン受容体陽性、ヒト上皮成長因子受容体2陰性、エストロゲン受容体1変異型進行または転移性乳がんの治療に使用されます。 この化合物は、オルセルドという商品名で販売されており、2023年1月に米国食品医薬品局によって承認されました .
準備方法
合成経路と反応条件: エラセストラント塩酸塩は、酢酸カリウムと塩化パラジウム(PPh3)2の存在下、ジメトキシエタン中で7-(ベンジルオキシ)-3-ブロモ-1,2-ジヒドロナフタレンをビス(ピナコラト)ジボロンで処理することによって合成されます。 この反応により、2-(6-(ベンジルオキシ)-3,4-ジヒドロナフタレン-2-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランが生成されます .
工業生産方法: エラセストラント塩酸塩の工業生産には、上記の合成経路を用いた大規模合成が含まれます。このプロセスは、高収率と高純度のために最適化されており、臨床使用のための製薬基準を満たす化合物を保証します。
化学反応の分析
反応の種類: エラセストラント塩酸塩は、以下のものを含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、酸化生成物の形成につながります。
還元: この反応には、水素の付加または酸素の除去が含まれ、還元生成物の形成につながります。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってケトンまたはアルデヒドが生成され、還元によってアルコールまたは炭化水素が生成される可能性があります .
4. 科学研究への応用
エラセストラント塩酸塩は、以下のものを含む、幅広い科学研究への応用があります。
化学: エストロゲン受容体拮抗薬と選択的エストロゲン受容体分解薬の研究のためのモデル化合物として使用されます。
生物学: エストロゲン受容体シグナル伝達と分解の分子メカニズムを研究するために使用されます。
医学: エストロゲン受容体陽性、ヒト上皮成長因子受容体2陰性、エストロゲン受容体1変異型進行または転移性乳がんの臨床試験と治療に使用されます
科学的研究の応用
Elacestrant Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying estrogen receptor antagonists and selective estrogen receptor degraders.
Biology: It is used to study the molecular mechanisms of estrogen receptor signaling and degradation.
Medicine: It is used in clinical trials and treatments for estrogen receptor-positive, human epidermal growth factor receptor 2-negative, estrogen receptor 1-mutated advanced or metastatic breast cancer
Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.
作用機序
エラセストラント塩酸塩は、エストロゲン受容体アルファに結合し、選択的エストロゲン受容体分解薬として機能します。エストロゲン受容体の転写活性を阻害し、その分解を促進します。 このメカニズムは、エストロゲン受容体媒介の成長シグナルを減少させることによって、ホルモン抵抗性乳がんの治療に役立ちます .
類似化合物:
フルベストラント: 別の選択的エストロゲン受容体分解薬ですが、エラセストラント塩酸塩とは異なり、経口バイオアベイラビリティはありません。
タモキシフェン: 乳房組織では拮抗薬として作用しますが、他の組織ではアゴニストとして作用する可能性のある選択的エストロゲン受容体モジュレーター。
ラロキシフェン: タモキシフェンと同様の特性を持つ別の選択的エストロゲン受容体モジュレーターですが、組織選択性が異なります
エラセストラント塩酸塩の独自性: エラセストラント塩酸塩は、経口バイオアベイラビリティと、エストロゲン受容体を選択的に分解する能力によって、独自性があります。 これは、ホルモン抵抗性乳がんの患者にとって貴重な治療選択肢となります .
類似化合物との比較
Fulvestrant: Another selective estrogen receptor degrader, but unlike Elacestrant Hydrochloride, it is not orally bioavailable.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can act as an agonist in other tissues.
Raloxifene: Another selective estrogen receptor modulator with similar properties to Tamoxifen but with different tissue selectivity
Uniqueness of Elacestrant Hydrochloride: Elacestrant Hydrochloride is unique due to its oral bioavailability and its ability to degrade estrogen receptors selectively. This makes it a valuable therapeutic option for patients with endocrine-resistant breast cancers .
特性
IUPAC Name |
(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHYCAZOCBCRQ-FBHGDYMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349723-93-8 |
Source


|
| Record name | Elacestrant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELACESTRANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-N-[[(1R,2S,10R,13R,14S)-16,19-dihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B568627.png)
![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)


![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)



